Cas no 2257-09-2 (Phenethyl Isothiocyanate)

Phenethyl Isothiocyanate Chemical and Physical Properties
Names and Identifiers
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- 2-Phenylethyl isothiocyanate
- ISOTHIOCYANIC ACID BETA-PHENYLETHYL ESTER
- BETA-PHENETHYL ISOTHIOCYANATE
- B-PHENYLETHYL ISOTHIOCYANATE
- 2-ISOTHIOCYANATOETHYLBENZENE
- 2-PHENETHYL ISOTHIOCYANATE
- 1-(2-ISOTHIOCYANATOETHYL)BENZENE
- AKOS B016323
- Phenethyl isothiocyanate
- PHENYLETHYL ISOTHIOCYANATE(P)(REQUEST QUOTE) PrintBack
- 2-phenylethyl-ITC
- Isothiocyanic Acid 2-Phenylethyl Ester
- PEITC
- PhCH2CH2NCS
- Phenethyl mustard oil
- Phenylaethylsenfoel
- Phenylethyl isothiocyanate
- Phenethyl Isothiocyanate
-
- MDL: MFCD00004821
- Inchi: 1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2
- InChI Key: IZJDOKYDEWTZSO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCN=C=S
- BRN: 2084162
Computed Properties
- Exact Mass: 163.04600
- Monoisotopic Mass: 163.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 44.4
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless irritant liquid
- Density: 1.094 g/mL at 25 °C(lit.)
- Boiling Point: 139-140 °C/11 mmHg(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.5888(lit.)
n20/D 1.589-1.591 - Water Partition Coefficient: Insoluble
- PSA: 44.45000
- LogP: 2.33190
- Sensitiveness: Moisture Sensitive
- Merck: 7226
- FEMA: 4014 | PHENETHYL ISOTHIOCYANATE
- Solubility: reaction
Phenethyl Isothiocyanate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H312,H315,H317,H319,H332,H334,H335
- Warning Statement: P261,P280,P305+P351+P338,P342+P311
- Hazardous Material transportation number:UN 2206 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-42
- Safety Instruction: S23-S26-S36-S36/37
- FLUKA BRAND F CODES:10-23
- RTECS:NX9115000
-
Hazardous Material Identification:
- Packing Group:III
- HazardClass:6.1
- Toxicity:LD50 in mice (mg/kg): 700 orally; 150 s.c.; 50 i.v. (Lichtenstein)
- PackingGroup:III
- TSCA:Yes
- Hazard Level:8
- Storage Condition:2-8°C
- Safety Term:8
- Packing Group:III
- Risk Phrases:R20/21/22
Phenethyl Isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenethyl Isothiocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P296100-1g |
Phenethyl Isothiocyanate |
2257-09-2 | 1g |
$ 58.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D955630-100g |
2-Phenylethyl Isothiocyanate |
2257-09-2 | 99% | 100g |
$305 | 2023-05-17 | |
Enamine | EN300-17386-5.0g |
(2-isothiocyanatoethyl)benzene |
2257-09-2 | 95% | 5g |
$21.0 | 2023-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19687-5 mg |
Phenylethyl isothiocyanate |
2257-09-2 | 100.00% | 5mg |
¥287.00 | 2022-02-28 | |
abcr | AB118498-5 g |
2-Phenylethyl isothiocyanate, 98%; . |
2257-09-2 | 98% | 5g |
€46.90 | 2023-06-24 | |
Fluorochem | 009560-10g |
?-Phenethylisothiocyanate |
2257-09-2 | 99% | 10g |
£50.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64540-25g |
Phenethyl Isothiocyanate |
2257-09-2 | 25g |
¥448.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 68488-250MG |
Phenethyl Isothiocyanate |
2257-09-2 | 250mg |
¥1126.67 | 2023-10-22 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P102544-25g |
Phenethyl Isothiocyanate |
2257-09-2 | 99% | 25g |
¥489.90 | 2023-09-01 | |
TRC | P296100-25g |
Phenethyl Isothiocyanate |
2257-09-2 | 25g |
$ 167.00 | 2023-09-06 |
Phenethyl Isothiocyanate Related Literature
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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5. Back matter
Additional information on Phenethyl Isothiocyanate
Phenethyl Isothiocyanate (CAS No. 2257-09-2): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Phenethyl Isothiocyanate, commonly referred to by its chemical abbreviation as Phenethyl Isothiocyanate, is a compound with the CAS number 2257-09-2. This organosulfur compound is well-known for its distinctive pungent odor and has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology due to its versatile biological activities. The compound belongs to the isothiocyanate family, which is characterized by the presence of a -N=C=S functional group. This group imparts unique reactivity and biological properties, making Phenethyl Isothiocyanate a valuable molecule for both research and potential therapeutic applications.
The chemical structure of Phenethyl Isothiocyanate consists of an ethyl phenyl group attached to an isothiocyanate moiety. This configuration allows the molecule to participate in various chemical reactions, including nucleophilic additions and condensations, which are fundamental to many synthetic pathways in organic chemistry. The reactivity of the isothiocyanate group makes it particularly useful in the synthesis of biologically active molecules, such as protease inhibitors and other pharmacologically relevant compounds.
In recent years, Phenethyl Isothiocyanate has been extensively studied for its potential health benefits. Research has demonstrated that this compound exhibits significant anti-inflammatory, antioxidant, and anticancer properties. These effects are primarily attributed to its ability to modulate various cellular signaling pathways involved in inflammation and cancer progression. For instance, studies have shown that Phenethyl Isothiocyanate can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation.
Moreover, Phenethyl Isothiocyanate has been found to induce apoptosis in cancer cells by activating stress-activated protein kinases (SAPKs) and caspases. These enzymes are crucial for initiating programmed cell death, a process that helps eliminate cancerous cells from the body. Additionally, the compound has shown promise in preventing carcinogenesis by inhibiting the formation of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
The pharmacological potential of Phenethyl Isothiocyanate has also been explored in the context of neurodegenerative diseases. Emerging research suggests that this compound may have neuroprotective effects against conditions such as Alzheimer's disease and Parkinson's disease. The mechanisms behind these effects involve the modulation of neuroinflammatory pathways and the protection of neurons from oxidative damage. These findings have opened new avenues for developing therapeutic strategies targeting neurodegenerative disorders.
Beyond its biological activities, Phenethyl Isothiocyanate has found applications in synthetic chemistry as a versatile intermediate. Its reactivity allows for the facile synthesis of complex molecules with potential pharmaceutical applications. For example, it can be used to construct thiazole derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
The industrial production of Phenethyl Isothiocyanate typically involves the reaction between phenethylamine and carbon disulfide under controlled conditions. This process requires careful handling due to the reactive nature of the isothiocyanate group. However, advancements in synthetic methodologies have improved the efficiency and safety of its production, making it more accessible for research and commercial purposes.
In conclusion, Phenethyl Isothiocyanate (CAS No. 2257-09-2) is a multifaceted compound with significant potential in both chemistry and medicine. Its unique chemical properties make it a valuable tool for synthetic applications, while its biological activities offer promising avenues for therapeutic development. As research continues to uncover new insights into its mechanisms of action, Phenethyl Isothiocyanate is poised to play an increasingly important role in addressing various health challenges.
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